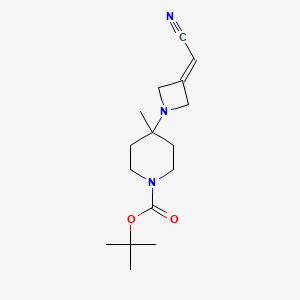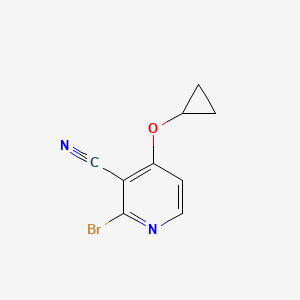![molecular formula C15H12FN3S B15365430 n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)
n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine: is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound features a benzothiazole core substituted with a fluorophenyl group and an acetamidine group. Benzothiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine typically involves the following steps:
Formation of Benzothiazole Core: : The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid or its derivatives.
Introduction of Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the benzothiazole core.
Acetamidine Group Addition: : The acetamidine group can be introduced through the reaction of the fluorophenyl-substituted benzothiazole with an appropriate amine source, such as ammonium acetate, under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts can significantly affect the yield and purity of the final product. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and heat.
Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: : Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted benzothiazoles or amides.
Aplicaciones Científicas De Investigación
N-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: : Use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
N-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine: can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)benzothiazol-2-amine: : Similar structure but lacking the acetamidine group.
N-(2-(4-Fluorophenyl)benzothiazol-6-yl)acetamide: : Similar structure but with an amide group instead of acetamidine.
N-(2-(4-Fluorophenyl)benzothiazol-6-yl)benzamide: : Similar structure but with a benzamide group.
These compounds may exhibit different biological activities and properties due to the variations in their functional groups. The presence of the acetamidine group in This compound may confer unique chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H12FN3S |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
N'-[2-(4-fluorophenyl)-1,3-benzothiazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C15H12FN3S/c1-9(17)18-12-6-7-13-14(8-12)20-15(19-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H2,17,18) |
Clave InChI |
HKAOHKRKDJBKRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)




![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)

![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)


